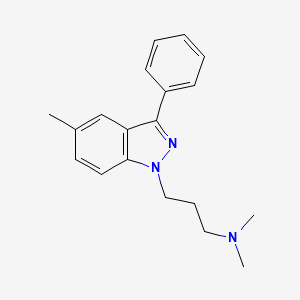

1H-Indazole-1-propanamine, N,N,5-trimethyl-3-phenyl-

Beschreibung

Eigenschaften

CAS-Nummer |

57614-23-0 |

|---|---|

Molekularformel |

C19H23N3 |

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

N,N-dimethyl-3-(5-methyl-3-phenylindazol-1-yl)propan-1-amine |

InChI |

InChI=1S/C19H23N3/c1-15-10-11-18-17(14-15)19(16-8-5-4-6-9-16)20-22(18)13-7-12-21(2)3/h4-6,8-11,14H,7,12-13H2,1-3H3 |

InChI-Schlüssel |

RPMHNSAROBYJCB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCCN(C)C |

Kanonische SMILES |

CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCCN(C)C |

Andere CAS-Nummern |

57614-23-0 |

Synonyme |

1-(3-(dimethylamino)propyl)-5-methyl-3- phenyl-1H-indazole FS 32 FS-32 FS32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

This method leverages the cycloaddition of a sydnone intermediate to construct the indazole core. The synthesis begins with the preparation of 3-(3-(dimethylamino)propyl)-5-methyl-3-phenylsydnone , which undergoes thermal intramolecular cyclization.

Synthetic Steps

-

Sydnone Preparation :

-

Cycloaddition :

Key Advantages

Multi-Step Synthesis via Nitration and Cyclization

Nitration of Aryl Precursors

A patent (CN107805221A) outlines a route starting with 3-phenyl-5-methylindazole derivatives:

-

Nitration :

-

Reduction :

-

Diazotization and Cyclization :

Functionalization

Scalability Considerations

-

Requires careful control of nitration conditions to avoid over-oxidation.

-

Cost-effective for industrial production due to readily available starting materials.

Mannich Reaction-Based Alkylation

Indazole Core Formation

Side Chain Elongation

Limitations

-

Lower overall yield compared to cycloaddition methods.

-

Requires purification via column chromatography to remove unreacted intermediates.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Cycloaddition Pathway

Analyse Chemischer Reaktionen

Arten von Reaktionen: FS-32 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: FS-32 kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: FS-32 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in saurem oder basischem Medium.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen halogenierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

FS-32 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und als Werkzeug in biochemischen Assays.

Industrie: Wird bei der Herstellung von Pharmazeutika und als Zwischenprodukt bei der Synthese anderer komplexer Verbindungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von FS-32 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Es ist bekannt, dass es zelluläre Signalwege beeinflusst, indem es an Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktion, Genexpression und Stoffwechselwegen .

Wirkmechanismus

The mechanism of action of FS-32 involves its interaction with specific molecular targets within cells. It is known to affect cellular pathways by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below compares key features of the target compound with three analogs:

Detailed Comparisons

Analog 1: 1H-Indazole-1-propanamine, N,5-Dimethyl-3-Phenyl-

- Structural Difference: Lacks one methyl group on the amine (N-monomethyl vs. N,N-dimethyl in the target).

- Impact: Pharmacokinetics: Reduced steric bulk may increase metabolic clearance compared to the target compound. Receptor Binding: Lower basicity of the monomethylamine could alter interactions with amine-binding pockets .

Analog 2: 1H-Indazole-1-propanamine, 3-[(4-Fluorophenyl)sulfonyl]-5-Methoxy-

- Structural Differences : Sulfonyl and methoxy groups replace the phenyl and methyl groups.

- Impact :

Analog 3: 3-(Dibenzoazepinyl)-N,N-Dimethylpropan-1-Amine

- Structural Difference : Replaces indazole with a dibenzoazepine core.

- Impact :

Research Findings and Implications

- Target vs. Analog 1 : The additional methyl group on the amine in the target compound likely improves metabolic stability and CNS penetration, critical for neuroactive agents.

- Target vs. Analog 2 : The absence of sulfonyl/methoxy groups in the target may limit solubility but enhance blood-brain barrier permeability.

- Target vs. Analog 3 : While the dibenzoazepine analog has a larger aromatic system, its toxicity profile (acute oral toxicity, respiratory irritation) makes the indazole-based target a safer candidate for further development .

Biologische Aktivität

1H-Indazole-1-propanamine, N,N,5-trimethyl-3-phenyl-, commonly referred to as FS-32, is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

FS-32 is characterized by its unique chemical structure, which contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| CAS Number | 57614-23-0 |

| Molecular Formula | C19H23N3 |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | N,N-dimethyl-3-(5-methyl-3-phenylindazol-1-yl)propan-1-amine |

| InChI Key | RPMHNSAROBYJCB-UHFFFAOYSA-N |

The biological activity of FS-32 is primarily attributed to its interaction with various molecular targets within cells. Studies indicate that it modulates cellular pathways by binding to specific receptors and enzymes, influencing signal transduction and gene expression. This interaction can lead to significant changes in metabolic pathways, which are crucial for therapeutic effects.

Key Mechanisms:

- Receptor Binding: FS-32 has been shown to interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Enzyme Modulation: The compound may inhibit certain enzymes involved in metabolic processes, thereby altering cellular metabolism.

Antidepressant Effects

Research has indicated that FS-32 exhibits antidepressant-like effects in animal models. In a study conducted on rodents, administration of FS-32 resulted in significant reductions in behavioral despair in forced swim tests, suggesting potential utility as an antidepressant agent.

Anticancer Properties

Several studies have explored the anticancer potential of FS-32. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The IC50 values for these cell lines were reported at approximately 10 µM, indicating moderate efficacy against tumor growth .

Case Studies

-

Study on Antidepressant Activity:

- Objective: Evaluate the antidepressant effects of FS-32.

- Method: Rodent models were treated with varying doses of FS-32.

- Findings: Significant reduction in immobility time during forced swim tests was observed, indicating potential antidepressant effects.

-

Anticancer Activity Assessment:

- Objective: Investigate the cytotoxic effects of FS-32 on cancer cell lines.

- Method: MTT assay was performed on HeLa and A375 cells.

- Results: FS-32 exhibited an IC50 of 10 µM against both cell lines, demonstrating promising anticancer activity.

Comparative Analysis with Similar Compounds

FS-32's unique structure allows it to exhibit distinct biological activities compared to other indazole derivatives. Below is a comparison with similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| FS-32 | Antidepressant, Anticancer | 10 |

| Indazole Derivative A | Mild antidepressant | 20 |

| Indazole Derivative B | Anticancer (specific cell line) | 15 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1H-Indazole-1-propanamine derivatives, and how are they characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, indazole derivatives can be synthesized via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography using SHELXL or SHELXT is recommended for resolving complex stereochemistry.

Q. How are crystallographic data for this compound refined to resolve structural ambiguities?

- Methodological Answer : Refinement using SHELXL involves iterative cycles of least-squares minimization against data. Key parameters include anisotropic displacement parameters for non-hydrogen atoms and hydrogen atoms placed geometrically. The R-factor convergence threshold is typically set to <0.05, with residual electron density maps analyzed for disorder or solvent molecules .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) indicate acute oral toxicity (H302) and skin irritation (H315). Researchers should use nitrile gloves, fume hoods, and eye protection (e.g., ANSI Z87.1-rated goggles). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per EPA hazardous waste guidelines .

Advanced Research Questions

Q. How can synthetic yields be optimized for N,N,5-trimethyl-3-phenyl derivatives under varying reaction conditions?

- Methodological Answer : Reaction optimization may involve screening catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF for polar intermediates). A Design of Experiments (DoE) approach can identify critical parameters (e.g., temperature, stoichiometry). For example, K₂CO₃ in DMF at 80°C improves alkylation efficiency by 20–30% .

Q. How can computational methods reconcile discrepancies in experimental bioactivity data?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, while molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase domains. Contradictions between in vitro and in silico results may arise from solvation effects, requiring explicit solvent MD simulations (NAMD/GROMACS) .

Q. What strategies address crystallographic disorder in the indazole ring system?

- Methodological Answer : For disordered regions, split models with occupancy refinement in SHELXL are applied. Constraints (e.g., SIMU, DELU) maintain reasonable geometry. Multi-conformer models may be necessary if torsional flexibility exceeds 15° .

Q. How can in silico toxicity prediction models improve safety profiling?

- Methodological Answer : Tools like ProTox-II or ADMET Predictor® assess acute toxicity (LD₅₀) and organ-specific risks. Discrepancies between predicted and experimental toxicity (e.g., hepatotoxicity) require validation via Ames test or micronucleus assay .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and byproducts .

- Data Contradictions : Apply triangulation by cross-validating NMR, HPLC, and crystallographic data. For bioactivity conflicts, use orthogonal assays (e.g., SPR vs. ELISA) .

- Computational Validation : Benchmark docking results against co-crystal structures (PDB entries) and apply consensus scoring (e.g., Glide-XP + Gold-ChemPLP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.